(3-Iodo-4-nitrophenyl)methanol
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Overview
Description
(3-Iodo-4-nitrophenyl)methanol is an organic compound characterized by the presence of an iodine atom, a nitro group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-nitrophenyl)methanol typically involves a multi-step process. One common method starts with the diazotization of 3-iodo-4-nitroaniline, followed by a Sandmeyer reaction to introduce the iodine atom. The resulting 3-iodo-4-nitrobenzene is then subjected to a reduction reaction using diborane generated from sodium borohydride and iodine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of the hydroxymethyl group.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: (3-Iodo-4-nitrobenzaldehyde) or (3-Iodo-4-nitrobenzoic acid)
Reduction: (3-Iodo-4-aminophenyl)methanol
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Iodo-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Iodo-4-nitrophenyl)methanol depends on the specific application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- (3-Iodo-4-nitrobenzaldehyde)
- (3-Iodo-4-nitrobenzoic acid)
- (3-Iodo-4-aminophenyl)methanol
Uniqueness
(3-Iodo-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an iodine atom and a nitro group on the benzene ring allows for diverse chemical transformations and interactions with biological molecules.
Properties
Molecular Formula |
C7H6INO3 |
---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
(3-iodo-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6INO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |
InChI Key |
VWUMZAHKQJKXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)[N+](=O)[O-] |
Origin of Product |
United States |
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